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2-(2-Amino-4-nitrophenyl)acetic acid
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Overview
Description
2-(2-Amino-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of phenylacetic acid, containing both an amino group and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Amino-4-nitrophenyl)acetic acid can be synthesized through several methodsThe nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The subsequent introduction of the amino group can be achieved through catalytic hydrogenation or other reduction methods, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-(2-Amino-4-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Corresponding oxides and other oxidized products.
Scientific Research Applications
2-(2-Amino-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.
4-Nitrophenylacetic acid: Contains a nitro group but lacks the amino group, limiting its applications in some biochemical processes.
2-Amino-4-nitrophenol: Similar functional groups but different structural arrangement, leading to different reactivity and applications.
Uniqueness
2-(2-Amino-4-nitrophenyl)acetic acid is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific and industrial applications .
Biological Activity
2-(2-Amino-4-nitrophenyl)acetic acid, also known as (S)-2-amino-2-(4-nitrophenyl)acetic acid, is an organic compound with the molecular formula C₈H₈N₂O₄. It possesses a unique structure that includes a carboxylic acid group, an amino group, and a nitro group attached to a phenyl ring, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.
- Molecular Weight : 196.16 g/mol
- Structure :
- Carboxylic acid group (-COOH)
- Amino group (-NH₂)
- Nitro group (-NO₂) attached to a phenyl ring
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The presence of the nitro group enhances its reactivity, allowing it to interact with various biological targets. Studies have shown that derivatives of this compound can modulate the activity of enzymes involved in metabolic pathways, potentially influencing their functions and offering therapeutic benefits.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cell lines by interfering with specific molecular pathways associated with cancer progression. For instance, some derivatives have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects.
Cell Line | IC50 Value (µM) |
---|---|
Breast Cancer (MCF-7) | 10 |
Prostate Cancer | 15 |
Pancreatic Cancer | 12 |
3. Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are noteworthy:
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 40 |
S. aureus | 30 |
K. pneumoniae | 25 |
These findings suggest that the compound could be a potential candidate for developing new antibiotics.
4. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its role in managing inflammatory conditions.
Case Studies
Several case studies have evaluated the biological activity of this compound:
- Anticancer Study : A study conducted on human leukemia cell lines revealed that treatment with this compound led to significant apoptosis and cell cycle arrest at the S phase, indicating its potential as a therapeutic agent in leukemia treatment.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antimicrobial activity, particularly against resistant strains of bacteria.
Properties
IUPAC Name |
2-(2-amino-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIXWYFAMHIUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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